4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride
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Overview
Description
4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 4-chloronitrobenzene with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
4-Chloro-1,2-phenylenediamine: Similar in structure but lacks the methyl group.
N-Methyl-1,2-benzenediamine: Similar but without the chlorine atom.
2-Amino-4-chloro-N-methylaminobenzene: Another related compound with slight structural differences
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
55783-40-9 |
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Molecular Formula |
C7H11Cl3N2 |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
4-chloro-1-N-methylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |
InChI Key |
HJGJYYFSKFZDMB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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